REACTION_CXSMILES
|
CO.[Na].[O:4]=[C:5]([CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[C:19](=[O:20])[C:18]2[N:17](C(=O)C(C)(C)CC)[CH:16]=[N:15][C:14]=2[N:13]([CH3:28])[C:11]1=[O:12].O>CO>[O:4]=[C:5]([CH3:29])[CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[C:19](=[O:20])[C:18]2[NH:17][CH:16]=[N:15][C:14]=2[N:13]([CH3:28])[C:11]1=[O:12] |f:0.1,^1:2|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO.[Na]
|
Name
|
1-(5-oxohexyl)-3-methyl-7(methylpivaloyl)xanthine
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
O=C(CCCCN1C(=O)N(C=2N=CN(C2C1=O)C(C(CC)(C)C)=O)C)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with 25% ethanol/dichloromethane (4×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
WASH
|
Details
|
The solid was washed with ether
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCCCN1C(=O)N(C=2N=CNC2C1=O)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |